4-Morpholinocarbonyl-1-butyne

Beschreibung

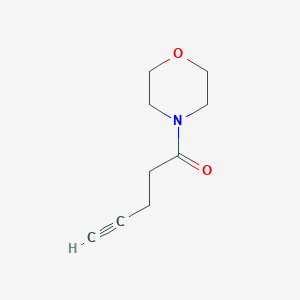

4-Morpholinocarbonyl-1-butyne is a specialized organic compound featuring a morpholine ring connected via a carbonyl group to a terminal alkyne (butyne) chain. This structure imparts unique reactivity, particularly in click chemistry and cross-coupling reactions, where the alkyne group serves as a versatile handle for cycloadditions or metal-catalyzed transformations. The morpholine moiety enhances solubility in polar solvents and may influence electronic properties through its electron-donating nitrogen atom.

Eigenschaften

IUPAC Name |

1-morpholin-4-ylpent-4-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIGDUOSMPAJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Butynoic Acid

The precursor to 4-morpholinocarbonyl-1-butyne, butynoic acid (HC≡C-CH₂-COOH), is synthesized via carboxylation of propargyl Grignard reagents. Propargyl magnesium bromide reacts with gaseous carbon dioxide in anhydrous tetrahydrofuran (THF) at -78°C, yielding butynoic acid after acidic workup. Alternative routes include the oxidation of 1-butyne under controlled conditions, though this method risks over-oxidation to carbon dioxide1.

Acid Chloride Formation

Butynoic acid is converted to its corresponding acid chloride (HC≡C-CH₂-COCl) using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds under reflux in dichloromethane (DCM) for 4–6 hours, with yields exceeding 85%1. Excess thionyl chloride is removed via distillation to prevent side reactions during subsequent steps.

Amide Coupling with Morpholine

The acid chloride reacts with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine) to form this compound. This Schotten-Baumann-type reaction is conducted at 0–5°C to minimize thermal degradation of the alkyne. Typical yields range from 70–80%, with purification achieved via recrystallization from hexane/ethyl acetate mixtures.

Reaction Summary

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1.1 | Propargyl MgBr + CO₂, THF, -78°C | 65–75% |

| 1.2 | SOCl₂, DCM, reflux | 85–90% |

| 1.3 | Morpholine, Et₃N, 0°C | 70–80% |

Coupling Reagent-Mediated Amide Formation

Use of EDCl/HOBt

Butynoic acid directly couples with morpholine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This method avoids handling corrosive acid chlorides and proceeds at ambient temperature over 12–18 hours. Yields are comparable to the acid chloride route (75–82%), though the reaction requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling process, reducing reaction times to 20–30 minutes at 80°C. This approach improves atom economy and reduces side product formation, particularly oligomerization of the alkyne.

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling

A hypothetical route involves coupling a morpholinocarbonyl iodide (Morpholine-C(O)-I) with trimethylsilylacetylene (TMSA) under Sonogashira conditions. The TMS-protected alkyne is subsequently deprotected using tetrabutylammonium fluoride (TBAF). While this method is speculative, analogous Pd(PPh₃)₄-catalyzed couplings in aryl systems achieve 60–75% yields.

Challenges in Alkyne Stability

Terminal alkynes are prone to Glaser coupling (dimerization) under basic Pd catalysis. Mitigation strategies include:

-

Using bulky phosphine ligands (e.g., P(t-Bu)₃) to sterically hinder dimerization.

-

Maintaining low reaction temperatures (0–25°C).

Alternative Pathways: Nucleophilic Acyl Substitution

Alkylation of Lithium Acetylides

Lithium acetylides (HC≡CLi) react with morpholinocarbonyl chlorides in THF at -78°C. This method bypasses the need for pre-formed butynoic acid but requires stringent anhydrous conditions. Yields are moderate (50–60%) due to competing protonation of the acetylide.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) facilitate reactions between aqueous morpholine and hydrophobic acyl chlorides. This biphasic system enhances reaction rates but is less effective for terminal alkynes due to solubility limitations.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 4-Morpholinocarbonyl-1-butyne can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where the morpholine ring or the butyne chain can be modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Morpholinocarbonyl-1-butyne has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Morpholinocarbonyl-1-butyne involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes critical differences between 4-morpholinocarbonyl-1-butyne and its closest structural analogs:

*Direct references to this compound are absent in provided evidence; inferences drawn from analogs.

Reactivity and Functional Group Analysis

- Alkyne vs. Boronic Acid: The terminal alkyne in this compound enables Huisgen cycloaddition (e.g., with azides), whereas boronic acid analogs (e.g., (3-Morpholinophenyl)boronic acid) are pivotal in Suzuki-Miyaura couplings for biaryl synthesis .

- Morpholine vs. Piperidine/Pyrrolidine : Replacing morpholine with piperidine (6-membered ring) or pyrrolidine (5-membered ring) alters steric and electronic profiles. For instance, piperidine-sulfonyl derivatives exhibit enhanced hydrolytic stability compared to morpholine analogs .

- Carbonyl vs. Sulfonyl Groups: The carbonyl group in this compound may increase electrophilicity at the alkyne terminus, while sulfonyl groups in analogs like (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid enhance hydrogen-bonding capacity and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Morpholinocarbonyl-1-butyne, and how can reaction conditions be optimized for higher yield?

- Methodology : Begin with palladium-catalyzed coupling reactions or nucleophilic substitution, leveraging protocols for morpholine-containing analogs (e.g., ). Optimize temperature (50–80°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd(PPh₃)₄). Monitor progress via TLC or HPLC, adjusting stoichiometry of reactants (e.g., morpholine derivatives and butyne precursors) to minimize byproducts .

Q. How should researchers confirm the identity and purity of this compound post-synthesis?

- Methodology : Use ¹H/¹³C NMR to verify structural integrity (e.g., characteristic morpholine carbonyl peaks at ~165–170 ppm) and HPLC-MS for purity (>98%). Compare with literature spectra from SciFinder or PubChem ( ). Conduct elemental analysis (C, H, N) to validate stoichiometry .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

- Methodology : Store in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 2–8°C under inert gas to prevent hydrolysis of the morpholine carbonyl group (). Avoid prolonged exposure to moisture or light .

Q. What literature review protocols ensure comprehensive identification of prior synthetic methodologies for this compound analogs?

- Methodology : Use SciFinder or Reaxys to search for morpholine-carbonyl butyne derivatives, focusing on reaction schemes and spectroscopic data. Cross-reference patents and peer-reviewed journals, excluding non-academic sources ( ) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental spectral data (e.g., NMR, MS) and computational predictions for this compound derivatives?

- Methodology : Re-examine sample purity via HPLC-MS to rule out impurities ( ). Perform DFT calculations (e.g., Gaussian09) to simulate NMR shifts, adjusting solvent parameters. Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals ( ) .

Q. How can researchers design experiments to probe the reactivity of the butyne moiety in this compound under different catalytic conditions?

- Methodology : Use Sonogashira coupling to test alkyne reactivity with aryl halides. Compare catalytic systems (e.g., CuI/Pd vs. Ru complexes) and monitor regioselectivity via GC-MS. Conduct kinetic studies under varying temperatures (25–100°C) to identify rate-limiting steps ( ) .

Q. What computational methods are suitable for modeling the electronic structure of this compound to predict its behavior in nucleophilic additions?

- Methodology : Employ Molecular Orbital Theory (MOT) via software like Gaussian or ORCA. Calculate LUMO distribution to identify electrophilic sites (e.g., carbonyl vs. alkyne). Validate predictions with experimental results from Michael addition assays ( ) .

Q. How should kinetic studies be structured to analyze the degradation pathways of this compound in aqueous vs. non-polar environments?

- Methodology : Prepare solutions in buffered (pH 4.6–7.4) and organic (e.g., DMSO) media. Use UV-Vis spectroscopy to track degradation rates (λ_max ~250–300 nm) and LC-MS to identify breakdown products (e.g., morpholine or butyric acid derivatives). Apply Arrhenius plots to determine activation energy () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.